2-(4-Methylphenyl)-1H-benzimidazole Exhibits 2-Fold Higher Antimycobacterial Potency Than Unsubstituted Phenyl Analog
In a direct head-to-head comparison against Mycobacterium tuberculosis H37Rv, 2-(4-methylphenyl)-1H-benzimidazole (QST2) demonstrated a Minimum Inhibitory Concentration (MIC) of 25 μM, which is 2-fold more potent than its unsubstituted phenyl analog (QST1, MIC = 50 μM) and 4-fluorophenyl analog (QST7, MIC = 50 μM) [1]. This quantifiable difference highlights the specific contribution of the 4-methyl substituent to antimycobacterial activity.
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 25 μM |
| Comparator Or Baseline | Unsubstituted phenyl analog (QST1): 50 μM; 4-Fluorophenyl analog (QST7): 50 μM |
| Quantified Difference | 2-fold lower MIC (higher potency) than phenyl and 4-fluorophenyl analogs |
| Conditions | In vitro susceptibility testing against Mtb H37Rv strain |
Why This Matters
This 2-fold potency difference is critical for researchers screening antitubercular leads, as it directly impacts the selection of a more active scaffold for further medicinal chemistry optimization, potentially reducing the required drug concentration and mitigating off-target effects.
- [1] PMC10620885: Table 1. MIC Values of the Synthesized Compounds against Mtb H37Rv. National Center for Biotechnology Information, 2023. View Source
